5-bromo-N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide

Suzuki-Miyaura cross-coupling C–C bond formation medicinal chemistry diversification

5-Bromo-N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide (CAS 1797882-10-0) is a synthetic thiophene-2-sulfonamide derivative bearing a 5-bromo substituent on the thiophene ring and a sterically demanding, lipophilic N-(2-methoxy-2-phenylbutyl) side chain. This compound belongs to a class of heterocyclic sulfonamides that have been explored as carbonic anhydrase inhibitors and, more recently, as antibacterial agents against multidrug-resistant Gram-negative pathogens including New Delhi Metallo-β-lactamase (NDM-1)-producing Klebsiella pneumoniae.

Molecular Formula C15H18BrNO3S2
Molecular Weight 404.34
CAS No. 1797882-10-0
Cat. No. B2647368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide
CAS1797882-10-0
Molecular FormulaC15H18BrNO3S2
Molecular Weight404.34
Structural Identifiers
SMILESCCC(CNS(=O)(=O)C1=CC=C(S1)Br)(C2=CC=CC=C2)OC
InChIInChI=1S/C15H18BrNO3S2/c1-3-15(20-2,12-7-5-4-6-8-12)11-17-22(18,19)14-10-9-13(16)21-14/h4-10,17H,3,11H2,1-2H3
InChIKeyRPZXMUPVADROLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide (CAS 1797882-10-0): Baseline Identity for Procurement Decisions


5-Bromo-N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide (CAS 1797882-10-0) is a synthetic thiophene-2-sulfonamide derivative bearing a 5-bromo substituent on the thiophene ring and a sterically demanding, lipophilic N-(2-methoxy-2-phenylbutyl) side chain [1]. This compound belongs to a class of heterocyclic sulfonamides that have been explored as carbonic anhydrase inhibitors [2] and, more recently, as antibacterial agents against multidrug-resistant Gram-negative pathogens including New Delhi Metallo-β-lactamase (NDM-1)-producing Klebsiella pneumoniae [3]. With a molecular weight of 404.3 g/mol, calculated XLogP3-AA of 4, one hydrogen bond donor, five hydrogen bond acceptors, and a topological polar surface area of 92 Ų [1], the compound occupies a physicochemical space distinct from simpler N-alkyl congeners that have published microbiological data.

Why 5-Bromo-N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide Cannot Be Replaced by a Generic Thiophene Sulfonamide


Thiophene-2-sulfonamides are not interchangeable commodities. Historical structure-activity relationship (SAR) studies established that the position and identity of substituents on the thiophene ring profoundly alter antibacterial potency: 5-nitrothiophene-2-sulfonamides are bactericidal at low concentrations, whereas the corresponding 4-nitro isomers are merely inhibitory [1]. More recently, among 5-bromo-N-alkylthiophene-2-sulfonamides, changing the N-alkyl group from ethyl to propyl to isopropyl shifted the minimum inhibitory concentration (MIC) against NDM-1-producing K. pneumoniae ST147 from 3.125 µg/mL to 0.39 µg/mL to 25 µg/mL, a >64-fold range driven solely by the N-substituent [2]. The target compound carries both a 5-bromo group—which serves as a synthetic handle for Suzuki–Miyaura diversification [2]—and an N-(2-methoxy-2-phenylbutyl) moiety whose steric and electronic profile diverges from any published comparator. Consequently, substituting a generic thiophene sulfonamide for this specific structure risks losing the distinct reactivity, physicochemical properties, and potential biological profile that procurement of this precise compound is intended to preserve.

Quantitative Differentiation Evidence for 5-Bromo-N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide vs. Closest Analogs


5-Bromo vs. 5-Chloro Analog: Synthetic Diversification Potential via Suzuki–Miyaura Cross-Coupling

The 5-bromo substituent on the thiophene ring enables Pd(0)-catalyzed Suzuki–Miyaura cross-coupling with aryl/heteroaryl boronic acids, a transformation that is substantially less efficient with the corresponding 5-chloro analog due to the higher bond dissociation energy of the C–Cl bond. In the Noreen et al. 2024 study, 5-bromo-N-propylthiophene-2-sulfonamide (3b) was successfully elaborated into seven derivatives (4a–g) via Suzuki–Miyaura coupling with fair to good yields of 56–72% [1]. Attempting analogous chemistry with the 5-chloro-N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide would require harsher conditions or specialized ligands, reducing synthetic accessibility. For procurement decisions where the compound is intended as a diversification-ready building block, the 5-bromo derivative offers a demonstrated reactivity advantage over the 5-chloro congener.

Suzuki-Miyaura cross-coupling C–C bond formation medicinal chemistry diversification

N-Alkyl Substituent Lipophilicity Comparison: 2-Methoxy-2-phenylbutyl vs. Simple Alkyl Chains

The N-(2-methoxy-2-phenylbutyl) substituent confers substantially higher calculated lipophilicity (XLogP3-AA = 4) compared to the simple N-alkyl congeners 3a (N-ethyl) and 3b (N-propyl) for which antibacterial activity data exist [1][2]. The 5-bromo-N-propyl analog (3b), with an estimated XLogP of approximately 1.8–2.2, achieved an MIC of 0.39 µg/mL against NDM-1-KP ST147 [2]. The elevated logP of the target compound predicts enhanced membrane partitioning, which may translate to improved Gram-negative outer membrane penetration—a critical determinant of anti-Klebsiella activity—but also requires careful monitoring of potential cytotoxicity and solubility limitations. This property difference is quantifiable and meaningful for researchers selecting compounds for structure-permeability relationship studies.

lipophilicity drug-likeness membrane permeability

Molecular Weight and Polar Surface Area Differentiation from Published Antibacterial Sulfonamides

The target compound (MW = 404.3 g/mol, TPSA = 92 Ų) occupies a distinct physicochemical space compared to the active 5-bromo-N-alkylthiophene-2-sulfonamides (3a–c, MW range ~284–298 g/mol) characterized by Noreen et al. [1][2]. Both sets of compounds comply with Lipinski's Rule of Five parameters (MW < 500, logP < 5, HBD ≤ 1, HBA ≤ 5 for the target; HBD = 1, HBA = 4 for 3a–c), but the target compound's higher molecular weight and TPSA place it closer to the upper boundary of oral drug-like space. The TPSA of 92 Ų remains below the 140 Ų threshold associated with poor oral absorption, while the 7 rotatable bonds (vs. 3–4 for 3a–c) indicate greater conformational flexibility that may influence target binding entropy [1]. These property differences are relevant when selecting compounds for pharmacokinetic profiling or when building structure-property relationship models.

physicochemical properties drug-likeness oral bioavailability prediction

5-Position Halogen SAR: Bromine Enables Antibacterial Activity in the Thiophene-2-Sulfonamide Class

Within the thiophene-2-sulfonamide class, the 5-position substituent critically modulates antibacterial activity. Historical SAR by Bulkacz et al. demonstrated that 5-nitrothiophene-2-sulfonamide is bactericidal at very low concentrations, whereas the corresponding 4-nitro isomer is only inhibitory [1]. The Noreen et al. 2024 study confirmed that 5-bromo substitution retains antibacterial efficacy against NDM-1-producing K. pneumoniae ST147, with the most active compound (3b) achieving an MIC of 0.39 µg/mL and MBC of 0.78 µg/mL [2]. While no direct head-to-head comparison between 5-bromo and 5-unsubstituted thiophene-2-sulfonamides has been published against this resistant strain, the class-level SAR indicates that 5-position substitution is required for maximal potency. The unsubstituted N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide lacks this critical bromine, and based on precedent, would be predicted to exhibit reduced antibacterial activity. Procurement of the 5-bromo derivative ensures alignment with the substitution pattern shown to be active in this antibacterial chemotype.

halogen SAR antibacterial sulfonamides NDM-1 Klebsiella pneumoniae

Recommended Application Scenarios for 5-Bromo-N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide (CAS 1797882-10-0)


Diversification-Ready Building Block for Thiophene Sulfonamide Library Synthesis

The 5-bromo substituent provides an established handle for Suzuki–Miyaura cross-coupling, enabling rapid generation of 5-aryl/heteroaryl derivatives for structure-activity relationship exploration. As demonstrated by Noreen et al. (2024), analogous 5-bromo-N-alkylthiophene-2-sulfonamides were elaborated into seven biaryl derivatives with yields of 56–72% under standard Pd(0) catalysis [1]. Researchers procuring this compound as a diversification starting material benefit from the demonstrated reactivity of the C–Br bond, avoiding the catalyst optimization burden associated with 5-chloro analogs. The N-(2-methoxy-2-phenylbutyl) side chain further differentiates the resulting library from those derived from simpler N-alkyl precursors.

Antibacterial Lead Discovery Targeting Carbapenem-Resistant Enterobacterales

The 5-bromo-thiophene-2-sulfonamide scaffold has validated activity against NDM-1-producing K. pneumoniae ST147, with the most potent analog (3b) achieving an MIC of 0.39 µg/mL and MBC of 0.78 µg/mL [1]. The target compound, with its higher lipophilicity (XLogP3-AA = 4) and larger N-substituent, is suitable for testing in structure-permeability relationship studies aimed at optimizing outer membrane penetration in multidrug-resistant Gram-negative pathogens [2]. Its predicted enhanced membrane partitioning relative to 3b (ΔXLogP ≈ +1.8 to +2.7) may address permeability limitations that constrain the activity of less lipophilic congeners against clinical isolates with upregulated efflux pumps or porin mutations.

Physicochemical Probe for Structure-Property Relationship Modeling

With a molecular weight of 404.3 g/mol, TPSA of 92 Ų, 7 rotatable bonds, and XLogP3-AA of 4, this compound extends the property space of the 5-bromo-N-alkylthiophene-2-sulfonamide series beyond the narrower range occupied by the 3a–c congeners (MW ~284–298, TPSA ~71 Ų, 3–4 rotatable bonds) [2][3]. It is appropriate for inclusion in property-screened compound sets intended to probe the relationship between lipophilicity, molecular flexibility, and in vitro ADME parameters (solubility, microsomal stability, plasma protein binding) within this chemotype. Procurement of this structurally distinct member enables property-activity correlation analyses that are not possible using only the simple N-alkyl variants.

Carbonic Anhydrase Inhibitor Screening (Secondary Pharmacology Assessment)

Thiophene-2-sulfonamides are an established pharmacophore for carbonic anhydrase inhibition, as documented in the foundational patent literature on antiglaucoma agents [4]. The target compound's sulfonamide moiety and 5-bromo substitution pattern are consistent with known carbonic anhydrase inhibitor (CAI) structural requirements. Procurement for CAI isoform selectivity screening—particularly against the tumor-associated isoforms CA IX and CA XII—is supported by class precedent, although direct CAI data for this specific compound are not yet published. The N-(2-methoxy-2-phenylbutyl) tail distinguishes it from previously characterized CAIs and may confer isoform selectivity patterns not achievable with simpler N-substituted thiophene sulfonamides.

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